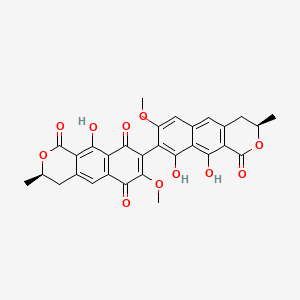
2-Carboxyethyl-tris(hydroxymethyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Carboxyethyl-tris(hydroxymethyl)phosphanium is a chemical compound with the molecular formula C6H13O5P It is known for its unique structure, which includes a phosphonium group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxyethyl-tris(hydroxymethyl)phosphanium typically involves the reaction of tris(hydroxymethyl)phosphine with acrylonitrile, followed by hydrolysis. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Carboxyethyl-tris(hydroxymethyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphonate derivatives.
Reduction: It can be reduced to yield phosphine derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various phosphonate and phosphine derivatives, which have their own unique properties and applications.
Scientific Research Applications
2-Carboxyethyl-tris(hydroxymethyl)phosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical processes and as a probe in molecular biology experiments.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which 2-Carboxyethyl-tris(hydroxymethyl)phosphanium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonium group plays a crucial role in these interactions, facilitating the binding and subsequent biochemical reactions. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Tris(hydroxymethyl)phosphine: A related compound with similar functional groups but different reactivity.
Phosphonoacetic acid: Another compound with a phosphonate group, used in different applications.
Phosphonopropionic acid: Similar in structure but with distinct chemical properties.
Uniqueness
2-Carboxyethyl-tris(hydroxymethyl)phosphanium is unique due to its combination of a phosphonium group with a propanoic acid backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C6H14O5P+ |
|---|---|
Molecular Weight |
197.15 g/mol |
IUPAC Name |
2-carboxyethyl-tris(hydroxymethyl)phosphanium |
InChI |
InChI=1S/C6H13O5P/c7-3-12(4-8,5-9)2-1-6(10)11/h7-9H,1-5H2/p+1 |
InChI Key |
AWJWHBODZRSWCK-UHFFFAOYSA-O |
Canonical SMILES |
C(C[P+](CO)(CO)CO)C(=O)O |
Synonyms |
eta-(tris(hydroxymethyl)phosphino)propionic acid THMPP acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2Z)-2-[(dimethylamino)methylene]indan-1-one](/img/structure/B1231365.png)






![2-[[22-[(3S,4R,5S,6R)-4-amino-5-hydroxy-3,6-dimethyloxan-2-yl]oxy-4,8,10,12,14,18,20-heptahydroxy-38-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-37-methyl-2,6,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carbonyl]amino]acetic acid](/img/structure/B1231380.png)
![2-[(5S,6R,7R,9R,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1231383.png)
